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For Immediate Release

Zhengzhou, China – December 2, 2025 – A recent critical re-evaluation of the chemical

structure of Lyciumamide B, a phenolic amide dimer isolated from the fruits of Lycium

barbarum, has led to a significant structural revision. This whitepaper provides an in-depth

technical guide to this structural elucidation, detailing the experimental evidence that

necessitated the revision and exploring the profound implications for its biological activity and

future drug development.

Initially described as a novel compound with an unusual linkage, Lyciumamide B's structure

has been revised to that of a known neolignanamide, grossamide. This correction not only

clarifies the chemical identity of this natural product but also redirects research into its

therapeutic potential, particularly its hypoglycemic effects.

The Original Postulate: A Complex and
Unprecedented Structure
Lyciumamide B was first isolated and characterized by Gao et al.[1]. The originally proposed

structure, designated as 2a, was described as a dimer of two feruloyltyramine units. A key

feature of this proposed structure was a unique and complex cyclic system formed by a 16-O-

16' ether bond and a C-5 to C-7' carbon-carbon bond[2]. This intricate arrangement was

deduced primarily from EIMS fragment analysis[2].
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The Path to Revision: Spectroscopic Scrutiny and
Computational Chemistry
Subsequent investigations by Zadelhoff et al. raised doubts about the initially proposed

structures of Lyciumamides A-C, suggesting they were likely known compounds with more

common linkage types[1][2]. More recent and definitive work has confirmed these suspicions,

establishing the correct structure of Lyciumamide B as grossamide (2b) through a

combination of advanced spectroscopic techniques and computational analysis[1][2].

The logical workflow that led to the structural revision is outlined below:
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Logical workflow for the structure revision of Lyciumamide B.

Re-evaluation of NMR Data
A critical re-examination of the 1D and 2D NMR spectra of Lyciumamide B revealed

inconsistencies with the originally proposed structure 2a. The observed symmetry in the NMR

signals was more consistent with the grossamide structure (2b), which allows for free rotation

of the side chains[2]. Specifically, the equivalence of certain methylene protons and aromatic

protons was better explained by the less constrained grossamide scaffold[2].

Computational Corroboration
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To further validate the revised structure, 13C NMR chemical shifts were calculated for both the

originally proposed structure (2a) and grossamide (2b). The calculated values for grossamide

showed a significantly better correlation with the experimental data (R² = 0.9960) compared to

the original structure (R² = 0.9831), providing strong evidence against the initial assignment[2].

Structural Comparison: Original vs. Revised
The table below summarizes the key structural differences between the originally proposed

Lyciumamide B (2a) and its revised structure, grossamide (2b).

Feature
Originally Proposed
Lyciumamide B (2a)

Revised Lyciumamide B
(Grossamide, 2b)

Molecular Formula C36H36N2O8 C36H36N2O8

Molecular Weight 624.7 g/mol 624.7 g/mol

Core Structure
Dimer of two feruloyltyramine

units

Dimer of two feruloyltyramine

units

Key Linkage
16-O-16' ether bond and a C-5

to C-7' C-C bond

Dihydrobenzofuran ring formed

by ether linkage and C-C bond

Overall Geometry Complex, rigid cyclic system
Less constrained, allows for

free rotation

Experimental Protocols
Isolation and Purification
Lyciumamides were isolated from the fruits of Lycium barbarum. The dried fruits were extracted

with ethanol, and the resulting extract was partitioned with various solvents. The crude extract

was then subjected to repeated column chromatography on silica gel, Sephadex LH-20, and

preparative HPLC to yield the pure compounds.

Spectroscopic Analysis
The structures of the isolated compounds were elucidated using a combination of

spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry

(HRESIMS) was used to determine the molecular formula.

Nuclear Magnetic Resonance (NMR): 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, and

NOESY) NMR spectra were recorded on a Bruker AV-500 spectrometer. Samples were

dissolved in deuterated methanol (CD3OD) or deuterated acetone (acetone-d6)[2].

Computational Methods
13C NMR chemical shift calculations were performed using density functional theory (DFT) to

compare the experimental data with the calculated values for the proposed structures. The

absolute configurations were determined by comparing the experimental electronic circular

dichroism (ECD) spectra with the calculated spectra[1].

Quantitative Data: NMR Spectral Assignments
The following table presents a comparison of the 1H and 13C NMR data for the revised

structure of Lyciumamide B (grossamide, 2b) with literature data for grossamide.
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No.
δH (ppm, J in
Hz) for 2b

δC (ppm) for
2b

δH (ppm, J in
Hz) for
Grossamide

δC (ppm) for
Grossamide

1 130.5 129.5

2 7.12, s 113.3 7.10, s 111.1

3 146.1 145.6

4 151.3 150.6

5 6.69, s 113.1

6 146.0 145.5

7 129.5 129.5

8 7.12, s 113.3 7.09, s 111.1

9 146.1 145.6

10 151.3 150.5

11 3.47, m 41.8

12 2.76, t (7.5) 35.0

1' 130.4 130.4

2' 7.12, s 113.3 7.10, s 111.1

3' 146.1 145.6

4' 151.3 150.6

5' 6.69, s 113.1

6' 146.0 145.5

7' 129.5 129.5

8' 7.12, s 113.3 7.09, s 111.1

9' 146.1 145.6

10' 151.3 150.5
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11' 3.47, m 41.8

12' 2.76, t (7.5) 35.0

OMe-3 3.86, s 56.4

OMe-3' 3.86, s 56.4

C=O 174.5

C=O' 174.5

Data adapted from recent literature[2].

Implications for Biological Activity and Drug
Development
The structural revision of Lyciumamide B to grossamide has significant implications for

understanding its biological activity. Grossamide K, a structurally similar compound also

identified from the revision of Lyciumamide C, has been shown to possess hypoglycemic

properties[1]. This compound promotes the differentiation of preadipocytes and acts as an

agonist for the peroxisome proliferator-activated receptor γ (PPARγ) in adipocytes[1].

The signaling pathway associated with PPARγ activation is crucial for glucose and lipid

metabolism. Activation of PPARγ leads to the transcription of genes involved in insulin

sensitization and adipogenesis.
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Proposed signaling pathway for the hypoglycemic effects of Lyciumamide B (Grossamide).

This newfound understanding of Lyciumamide B's true identity as grossamide and its potential

mechanism of action opens up new avenues for research into its therapeutic applications,

particularly in the context of metabolic disorders such as type 2 diabetes. Future studies can

now be directed towards synthesizing analogs of grossamide to optimize its PPARγ agonistic

activity and develop novel therapeutic agents.
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Conclusion
The structural revision of Lyciumamide B to grossamide is a testament to the importance of

rigorous and continuous scientific inquiry. This correction, driven by advanced spectroscopic

and computational methods, has not only clarified a chemical ambiguity but has also unveiled a

promising new direction for the exploration of the therapeutic potential of this natural product.

The identification of Lyciumamide B as a PPARγ agonist underscores the value of natural

products in drug discovery and provides a solid foundation for the development of new

treatments for metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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